molecular formula C8H6F2O2 B1334376 3,4-Difluoro-2-methoxybenzaldehyde CAS No. 1023023-24-6

3,4-Difluoro-2-methoxybenzaldehyde

Cat. No.: B1334376
CAS No.: 1023023-24-6
M. Wt: 172.13 g/mol
InChI Key: ZQZRNVKXGQFKMX-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2. It is also known as this compound. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. It is typically found as a colorless to pale yellow crystalline solid or liquid and is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluoro-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitroquinoline with methoxytrimethylsilane to form 2,4-dinitro-2-methoxybenzene. This intermediate is then reduced using boron trifluoride to yield 2,4-difluoro-2-methoxybenzene. Finally, this compound undergoes a phosphoric esterification reaction in the presence of aluminum trichloride and boron trifluoride to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to replace the fluorine atoms or methoxy group.

Major Products

Scientific Research Applications

3,4-Difluoro-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a fluorescent probe and analytical reagent in biological studies.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-difluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its fluorine atoms and methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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